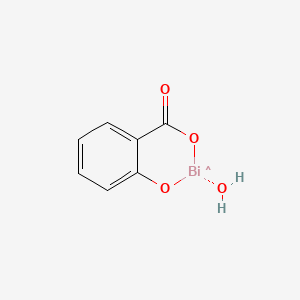

Subsalicilato de bismuto

Descripción general

Descripción

El subsalicilato de bismuto es un compuesto bien conocido que se utiliza principalmente como agente antidiarreico y antiinflamatorio. Se encuentra comúnmente en medicamentos de venta libre como Pepto-Bismol y Kaopectate. Este compuesto se ha utilizado durante más de un siglo para tratar diversas molestias gastrointestinales, como náuseas, indigestión, malestar estomacal y diarrea .

Mecanismo De Acción

El mecanismo de acción exacto del subsalicilato de bismuto no se comprende completamente, pero se cree que involucra varias vías:

Acción antisecretora: Estimula la absorción de fluidos y electrolitos por la pared intestinal, lo que reduce la diarrea

Acción antiinflamatoria: Como salicilato, inhibe la síntesis de prostaglandinas, lo que reduce la inflamación e irritación en el estómago y los intestinos

Acción antibacteriana: Exhibe efectos bactericidas contra varios patógenos, incluidas Escherichia coli y Helicobacter pylori

Revestimiento protector: Forma una capa protectora sobre las úlceras y erosiones, protegiéndolas del ácido estomacal y la pepsina.

Aplicaciones Científicas De Investigación

El subsalicilato de bismuto tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza en la síntesis de varios compuestos a base de bismuto y como reactivo en química analítica.

Medicina: Se utiliza ampliamente para tratar trastornos gastrointestinales, incluida la diarrea y la indigestión. .

Industria: Se utiliza en la producción de productos farmacéuticos y como componente en algunos productos cosméticos

Análisis Bioquímico

Biochemical Properties

It is believed to react with other anions like bicarbonate and phosphate to form bismuth subcarbonate and bismuth phosphate salts .

Cellular Effects

Bismuth subsalicylate has been shown to have significant effects on various types of cells and cellular processes. For instance, it is used for the treatment of ulcers and H. pylori infection .

Molecular Mechanism

The molecular mechanism of bismuth subsalicylate is complex and multi-targeted. It eradicates H. pylori through a combination of bioinformatics analysis and bioassays .

Temporal Effects in Laboratory Settings

Its layered structure and the presence of various disorders, including variations in the stacking of layers, have been revealed through high-resolution scanning transmission electron microscopy .

Metabolic Pathways

Bismuth subsalicylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El subsalicilato de bismuto se puede sintetizar mediante la reacción de óxido de bismuto con ácido salicílico. La reacción se lleva a cabo típicamente en un medio acuoso, donde el óxido de bismuto se agrega gradualmente a una solución calentada de ácido salicílico. La reacción procede de la siguiente manera:

Bi2O3+2C7H6O3→2C7H5BiO4+H2O

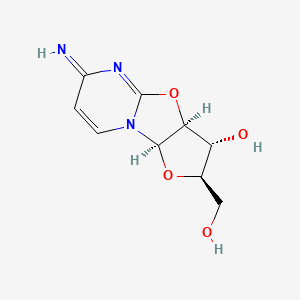

El producto se filtra, se lava y se seca para obtener this compound puro {_svg_3} .

Métodos de producción industrial: La producción industrial de this compound implica rutas sintéticas similares, pero a mayor escala. El proceso incluye un control preciso de las condiciones de reacción, como la temperatura y el pH, para garantizar un alto rendimiento y pureza. El uso de técnicas avanzadas de filtración y secado mejora aún más la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El subsalicilato de bismuto sufre varias reacciones químicas, incluida la hidrólisis, la oxidación y la complejación. En el tracto gastrointestinal, se hidroliza para formar oxicloruro de bismuto y ácido salicílico .

Reactivos y condiciones comunes:

Hidrólisis: En condiciones ácidas, el this compound se hidroliza para producir oxicloruro de bismuto y ácido salicílico.

Oxidación: El this compound puede oxidarse para formar óxido de bismuto y otras sales de bismuto.

Complejación: Forma complejos con varios ligandos, lo que mejora sus propiedades antibacterianas

Productos principales formados:

Oxicloruro de bismuto: Formado durante la hidrólisis en el estómago.

Ácido salicílico: También es un producto de la hidrólisis, lo que contribuye a sus efectos antiinflamatorios

Comparación Con Compuestos Similares

El subsalicilato de bismuto es único entre los compuestos de bismuto debido a sus propiedades antidiarreicas, antiinflamatorias y antibacterianas combinadas. Compuestos similares incluyen:

Subgalato de bismuto: Se utiliza por sus propiedades desodorantes y astringentes.

Citrato de bismuto: Se emplea en algunas formulaciones cosméticas y como complemento alimenticio.

Subnitrato de bismuto: Se utiliza en aplicaciones médicas y cosméticas por sus efectos protectores y calmantes.

En comparación con estos compuestos, el this compound destaca por su eficacia de amplio espectro en el tratamiento de trastornos gastrointestinales y su perfil de seguridad bien documentado .

Propiedades

InChI |

InChI=1S/C7H6O3.Bi.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2/q;+2;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWLKDFBINPHFT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)O[Bi]O2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024622 | |

| Record name | Bismuth subsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bismuth subsalicylate appears as white crystalline powder or fluffy white solid. (NTP, 1992), Dry Powder; Liquid, White or nearly white odorless solid; [Merck Index] White or yellow odorless powder; [MSDSonline] | |

| Record name | BISMUTH SUBSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19881 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4H-1,3,2-Benzodioxabismin-4-one, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth subsalicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (<1 mg/ml at 71.1 °F) (NTP, 1992), ALMOST INSOL IN WATER OR ALCOHOL, SOL IN ACIDS & ALKALIES; INSOL IN ETHER, SOL IN OIL | |

| Record name | BISMUTH SUBSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19881 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BISMUTH SUBSALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000607 [mmHg] | |

| Record name | Bismuth subsalicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The exact mechanism of bismuth subsalicylate is not fully understood. Bismuth subsalicylate is an insoluble complex that constitutes salicylic acid and trivalent bismuth. Once orally administered, bismuth subsalicylate hydrolyzes in the stomach into bismuth oxychloride, which is minimally absorbed into the bloodstream, and salicylic acid, which is almost completely absorbed. Bismuth interacts with other anions and compounds, such as hydrochloric acid, bicarbonate, phosphate, and hydrogen sulfide, in the gastrointestinal tract to form bismuth salts such as bismuth oxychloride, bismuth subcarbonate, bismuth phosphate, and bismuth sulfide. Bismuth salts possess bactericidal and antimicrobial activity, mainly by preventing bacteria from binding and growing on the mucosal cells of the stomach. It has no effects on normal gut flora. By preventing bacteria from binding to mucosal cells, bismuth subsalicylate prevents intestinal secretion and fluid loss, promotes fluid and electrolyte reabsorption, reduces gastrointestinal inflammation, and promotes the healing of pre-existing ulcer in the stomach. Salicylic acid from dissociated bismuth subsalicylate adds to the anti-inflammatory actions of bismuth salts by inhibiting the cyclooxygenase enzyme and limiting the formation of prostaglandin, a pro-inflammatory mediator. Bismuth subsalicylate exhibits cytoprotective and demulcent activity, which makes it an effective drug in peptic ulcer disease. It blocks the adhesion of H. pylori to the gastric epithelial cells and blocks the bacteria's enzyme activities, including phospholipase, protease, and urease., IN THE Y-1 ADRENAL CELL TISSUE CULTURE SYSTEM, A PREPN CONTAINING BISMUTH SUBSALICYLATE REDUCED THE ACTIVITY OF CRUDE TOXIN FROM VIBRIO CHOLERAE BY 104-FOLD AS COMPARED WITH THE ACTIVITY OF CONTROLS. SIMILAR RESULTS WERE OBTAINED USING THE ADULT RABBIT LIGATED INTESTINAL LOOP MODEL. THE PREPN FAILED TO AFFECT CRUDE ESCHERICHIA COLI OR CHOLERA TOXIN ACTIVITY ONCE THESE TOXINS HAD BECOME BOUND TO INTESTINAL MUCOSA., ATTAPULGITE & PEPTO-BISMOL WERE EFFECTIVE IN REDUCING FLUID ACCUMULATION IN LIGATED SEGMENTS OF PIG INTESTINE INFECTED WITH ENTEROPATHOGENIC ESCHERICHIA COLI. FOR PEPTO-BISMOL THIS EFFECT WAS ASSOCIATED WITH AN ANTIBACTERIAL AS WELL AS AN ANTITOXIC EFFECT, PROBABLY DUE TO ITS ABSORBENT PROPERTIES. AN ASPIRIN-LIKE EFFECT IN THE GUT DUE TO THE ACTIVE INGREDIENT BISMUTH SUBSALICYLATE MAY HAVE CONTRIBUTED TO THE EFFECTIVENESS OF PEPTO-BISMOL. | |

| Record name | Bismuth subsalicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BISMUTH SUBSALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

MICROSCOPIC PRISMS, WHITE, BULKY CRYSTALLINE POWDER | |

CAS No. |

14882-18-9 | |

| Record name | BISMUTH SUBSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19881 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bismuth subsalicylate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014882189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth subsalicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 14882-18-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1,3,2-Benzodioxabismin-4-one, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth subsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth oxide salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH SUBSALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>350 | |

| Record name | Bismuth subsalicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1667372.png)